molecular formula C12H9N3O B13833492 9H-Pyrido[3,4-b]indole-1-carboxamide

9H-Pyrido[3,4-b]indole-1-carboxamide

Cat. No.: B13833492
M. Wt: 211.22 g/mol
InChI Key: JUXJIYPXDYCRKZ-UHFFFAOYSA-N
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Description

9H-Pyrido[3,4-b]indole-1-carboxamide is a heterocyclic compound that belongs to the family of indole derivatives This compound is characterized by a fused pyridine and indole ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . Another method employs manganese dioxide mediated one-pot synthesis to produce methyl 9H-pyridoindole-1-carboxylate, which can be further converted to the desired carboxamide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 9H-Pyrido[3,4-b]indole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives of the compound.

Scientific Research Applications

9H-Pyrido[3,4-b]indole-1-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9H-Pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

9H-Pyrido[3,4-b]indole-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific carboxamide group, which enhances its enzyme inhibitory activity and potential therapeutic applications.

Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

9H-pyrido[3,4-b]indole-1-carboxamide

InChI

InChI=1S/C12H9N3O/c13-12(16)11-10-8(5-6-14-11)7-3-1-2-4-9(7)15-10/h1-6,15H,(H2,13,16)

InChI Key

JUXJIYPXDYCRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)N

Origin of Product

United States

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